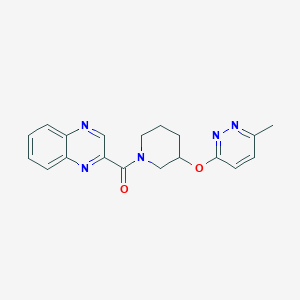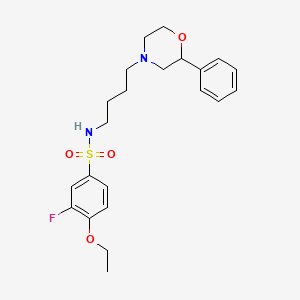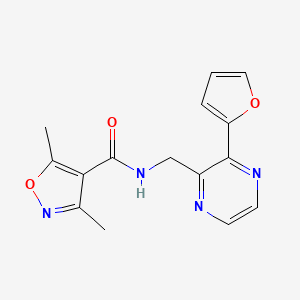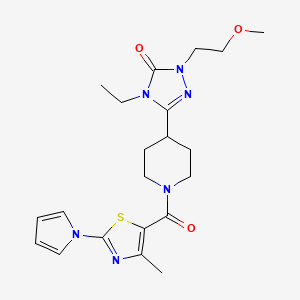
(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone is a chemical compound that has gained attention in the scientific research community due to its potential pharmacological properties. This compound is being studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity : A study by Inoue et al. (1994) synthesized a novel series of tetracyclic quinolone antibacterials with enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) (Inoue et al., 1994).
Structure-Activity Relationship in Pharmacology : Höglund et al. (2006) explored the structure-activity relationship of quinoline derivatives as alpha(2C)-adrenoceptor antagonists, demonstrating the importance of substitutions in the quinoline ring for achieving potent antagonist activities (Höglund et al., 2006).
Molecular Docking and Estrogen Receptor Binding : Parveen et al. (2017) reported the synthesis of chromene and quinoline conjugates with potential anti-proliferative activities against breast cancer cell lines. Molecular docking studies were performed to analyze their binding affinities, indicating their significance in cancer research (Parveen et al., 2017).
Design of Novel Anticancer Agents : Perreault et al. (2017) designed a mestranol derivative with potent in vitro and in vivo activities against breast cancer, highlighting the significance of structural modifications in enhancing drug efficacy (Perreault et al., 2017).
Pharmacological Evaluation of TRPV4 Antagonists : Tsuno et al. (2017) identified a series of methanone derivatives as selective antagonists of the TRPV4 channel, showing analgesic effects in models of induced hyperalgesia, thereby contributing to pain treatment research (Tsuno et al., 2017).
Antimicrobial Evaluation of Fluoroquinolone Derivatives : Srinivasan et al. (2010) synthesized and evaluated fluoroquinolone derivatives for their antibacterial and antifungal activities, indicating their potential in addressing microbial resistance (Srinivasan et al., 2010).
Pharmacokinetics and Anti-Fibrotic Potential : Kim et al. (2008) investigated the pharmacokinetics and metabolism of an ALK5 inhibitor, demonstrating its potential as an oral anti-fibrotic drug (Kim et al., 2008).
Propiedades
IUPAC Name |
[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-quinoxalin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-13-8-9-18(23-22-13)26-14-5-4-10-24(12-14)19(25)17-11-20-15-6-2-3-7-16(15)21-17/h2-3,6-9,11,14H,4-5,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGDSVDPAQHIAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-dichlorobenzamide](/img/structure/B2839292.png)
![N1-isopentyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2839293.png)

![2-((3,4-dichlorobenzyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2839296.png)
![Methyl [1-(4-chlorobenzoyl)piperidin-4-YL]acetate](/img/structure/B2839297.png)
![N-[(3-Ethylphenyl)methyl]-N-(5-oxaspiro[3.5]nonan-8-yl)prop-2-enamide](/img/structure/B2839300.png)

![[3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2839303.png)

![Tert-butyl N-[(2-methylpropan-2-yl)oxycarbonylamino]-N-(1,3,5-trimethylpyrazol-4-yl)carbamate](/img/structure/B2839306.png)
![2-((3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)acetonitrile](/img/structure/B2839307.png)
![(8-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B2839308.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B2839310.png)
